

Comparative Analysis of 5-Methylisoxazole-3-carboxaldehyde Derivatives: Biological Activity Against Known Standards

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Compound of Interest	
Compound Name:	5-Methylisoxazole-3-carboxaldehyde
Cat. No.:	B1306195

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The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. Derivatives of **5-Methylisoxazole-3-carboxaldehyde**, in particular, have been the subject of extensive research, demonstrating significant potential in antimicrobial and anticancer applications. This guide provides a comparative overview of the biological performance of these derivatives against established standards, supported by quantitative data and detailed experimental methodologies.

Antimicrobial & Antitubercular Activity

Derivatives of 5-methylisoxazole have shown notable efficacy against various bacterial and mycobacterial strains. Carboxamide derivatives, synthesized from 5-methylisoxazole-3-carbonyl chloride, have been evaluated for their inhibitory effects.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the *in vitro* antitubercular and antibacterial activities of selected 5-methylisoxazole-3-carboxamide derivatives compared to standard drugs. Activity is expressed as the Minimum Inhibitory Concentration (MIC) in μM , representing the lowest concentration of the compound that prevents visible growth of the microorganism.

Compound/Standard	Organism	MIC (μ M)
Derivative 10	Mycobacterium tuberculosis H37Rv	3.125
Derivative 14	Mycobacterium tuberculosis H37Rv	3.125
Derivative 9	Mycobacterium tuberculosis H37Rv	6.25
Derivative 13	Mycobacterium tuberculosis H37Rv	6.25
Isoniazid (Standard)	Mycobacterium tuberculosis H37Rv	0.44
Pyrazinamide (Standard)	Mycobacterium tuberculosis H37Rv	25.4
Streptomycin (Standard)	Mycobacterium tuberculosis H37Rv	1.72
Derivative 9	Bacillus subtilis	6.25
Derivative 13	Bacillus subtilis	6.25
Derivative 19	Bacillus subtilis	6.25
Derivative 20	Bacillus subtilis	6.25
Derivative 9	Escherichia coli	6.25
Derivative 13	Escherichia coli	6.25
Derivative 19	Escherichia coli	6.25
Derivative 20	Escherichia coli	6.25
Ciprofloxacin (Standard)	Bacillus subtilis / Escherichia coli	3.125

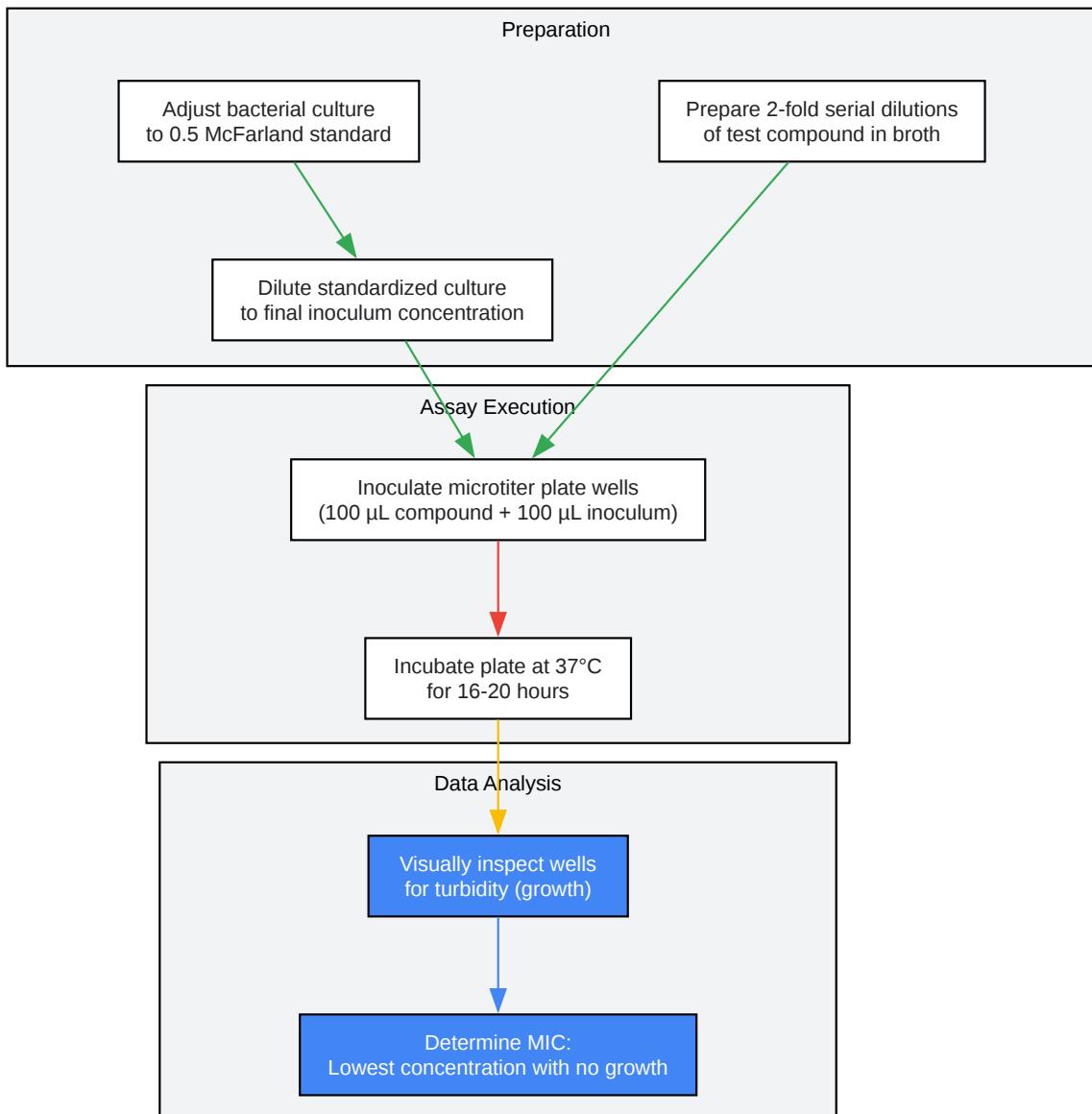
Data sourced from a study on the synthesis and evaluation of 5-methylisoxazole-3-carboxamide derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) for antibacterial agents is determined using a standardized broth microdilution method.[\[1\]](#)[\[2\]](#) This quantitative assay identifies the lowest concentration of a substance that inhibits the visible growth of a microorganism.[\[2\]](#)

- Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., isoxazole derivative) is prepared. A series of two-fold dilutions are then made in a liquid growth medium, typically Cation-Adjusted Mueller-Hinton Broth (CAMHB), within a 96-well microtiter plate.[\[2\]](#)
- Inoculum Preparation: The test microorganism (e.g., *E. coli*) is cultured overnight. The bacterial suspension is then adjusted to a standardized turbidity, commonly 0.5 on the McFarland scale, which corresponds to approximately 1.5×10^8 colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of 5×10^5 CFU/mL in each well.[\[3\]](#)
- Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.[\[4\]](#) The final volume in each well is typically 100 or 200 μ L. The plate includes a growth control (no antimicrobial agent) and a sterility control (no bacteria). The plate is then incubated at 35-37°C for 16-20 hours.[\[1\]](#)
- Result Interpretation: Following incubation, the plate is visually inspected for bacterial growth, indicated by turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[\[1\]](#) For antitubercular screening against *Mycobacterium tuberculosis*, the Microplate Alamar Blue Assay (MABA) is often used, where a redox indicator changes color from blue to pink in the presence of metabolic activity, allowing for the determination of the MIC.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Visualization: Antimicrobial Susceptibility Workflow



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Caption: Workflow for MIC determination using the broth microdilution method.

Anticancer Activity

Novel isoxazole derivatives, particularly those hybridized with moieties like piperazine, have demonstrated significant cytotoxic activities against various human cancer cell lines. Their mechanism often involves the induction of apoptosis and cell cycle arrest.

Data Presentation: Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) values below represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells in vitro. A lower IC50 value indicates greater potency. The data compares novel isoxazole-piperazine hybrids against Sorafenib, an FDA-approved drug for liver cancer, and Doxorubicin, a standard chemotherapeutic agent.

Compound/Standard	Cell Line	Tissue Origin	IC50 (μM)
Derivative 5m	Huh7	Liver Cancer	0.9 ± 0.1
Derivative 5o	Huh7	Liver Cancer	0.3 ± 0.0
Sorafenib (Standard)	Huh7	Liver Cancer	3.5 ± 0.2
Derivative 5m	Mahlavu	Liver Cancer	1.9 ± 0.1
Derivative 5o	Mahlavu	Liver Cancer	0.7 ± 0.1
Sorafenib (Standard)	Mahlavu	Liver Cancer	5.2 ± 0.3
Derivative 5m	MCF-7	Breast Cancer	3.7 ± 0.1
Derivative 5o	MCF-7	Breast Cancer	1.8 ± 0.1
Doxorubicin (Standard)	MCF-7	Breast Cancer	0.9 ± 0.05

Data sourced from a study on isoxazole-piperazine hybrids as anticancer agents.[\[8\]](#)
Doxorubicin is a common positive control for MCF-7 assays.[\[9\]](#)[\[10\]](#)

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[\[11\]](#) It measures the metabolic activity of cells, which is typically proportional to the number of viable

cells.[12][13]

- Cell Seeding: Cancer cells (e.g., Huh7, MCF-7) are seeded into a 96-well plate at a density of approximately 1×10^4 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[14]
- Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., isoxazole derivatives). Control wells containing untreated cells and solvent controls are also prepared. The plates are then incubated for a specified period, typically 48 to 72 hours.[14]
- MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) is added to each well.[14] The plate is incubated for another 3-4 hours at 37°C.[13] During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan precipitate.[11]
- Solubilization and Measurement: A solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the insoluble formazan crystals. The plate is then gently agitated to ensure complete dissolution.
- Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

Visualization: Cytotoxicity Assay Workflow



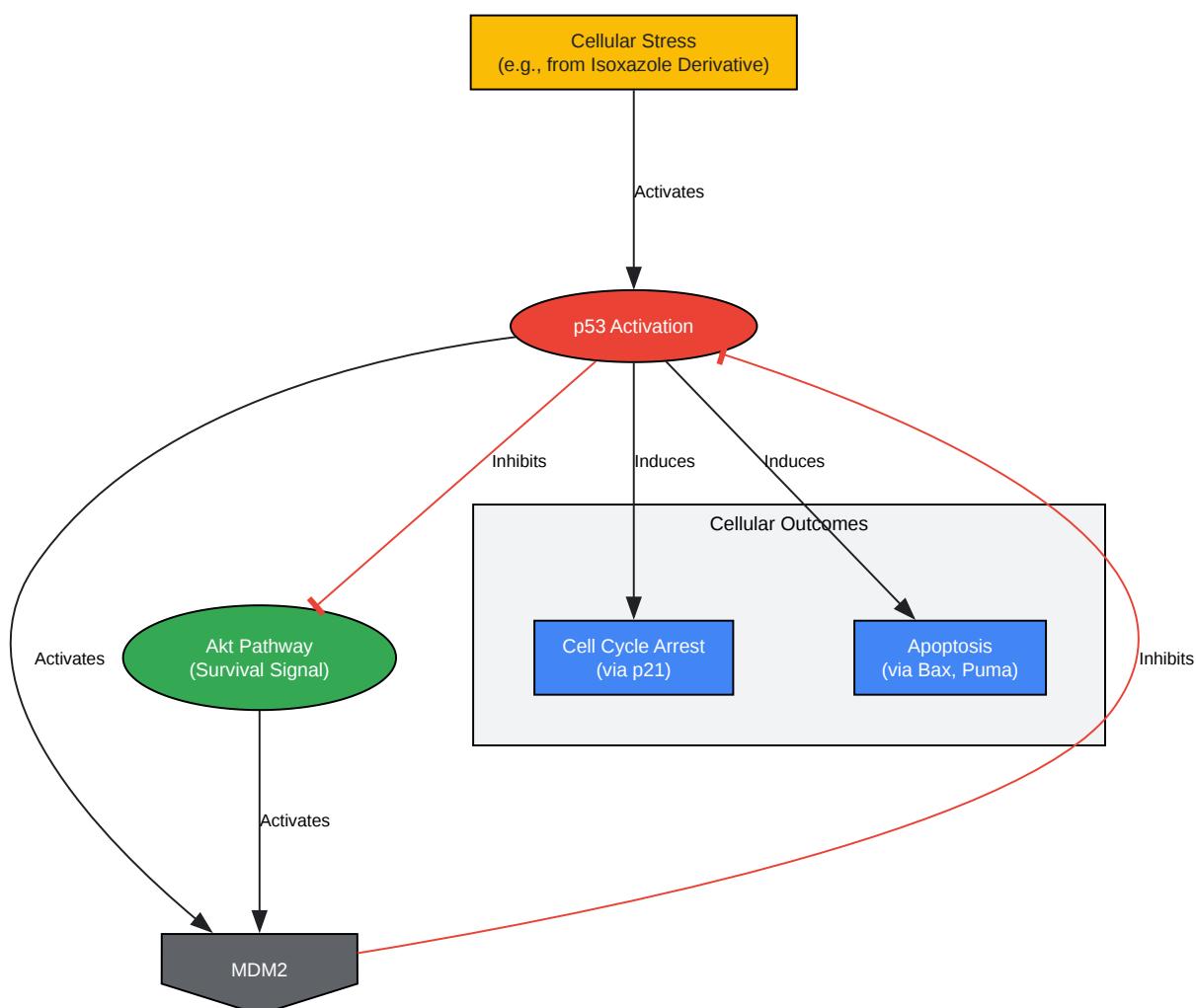
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Caption: General workflow of the MTT assay for in vitro cytotoxicity screening.

Mechanism of Action: p53-Mediated Apoptosis

Studies suggest that potent isoxazole derivatives exert their anticancer effects by inducing oxidative stress, leading to the activation of the p53 tumor suppressor protein.^[8] Activated p53 can halt the cell cycle and initiate apoptosis (programmed cell death) by transcriptionally activating pro-apoptotic genes like Bax and Puma.^{[15][16]} Simultaneously, this pathway can involve the inhibition of pro-survival signals, such as the PI3K/Akt pathway, which normally acts to suppress p53.^{[16][17]}

Visualization: Simplified p53 Signaling Pathway



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Caption: p53 pathway activation leading to cell cycle arrest and apoptosis.

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